molecular formula C8HF7N2 B15065898 4,5,6,7-Tetrafluoro-3-(trifluoromethyl)-1H-indazole

4,5,6,7-Tetrafluoro-3-(trifluoromethyl)-1H-indazole

Cat. No.: B15065898
M. Wt: 258.10 g/mol
InChI Key: NNMZRNJTHCMELD-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrafluoro-3-(trifluoromethyl)-1H-indazole is a polyfluorinated heterocyclic compound It is characterized by the presence of four fluorine atoms on the benzene ring and a trifluoromethyl group attached to the indazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-Tetrafluoro-3-(trifluoromethyl)-1H-indazole typically involves the reaction of polyfluorinated benzocyclobutenes with oleum. For instance, perfluorinated 1-methylbenzocyclobutene reacts with 20% oleum at 150°C to yield a mixture of 4,5,6,7-tetrafluoro-3-(trifluoromethyl)phthalide and perfluoro-3-hydroxy-3-methylphthalide . The reaction conditions are crucial for achieving the desired product, and variations in temperature and reagent concentrations can significantly impact the yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of superacids such as trifluoromethanesulfonic acid (TfOH) and antimony pentafluoride (SbF5) can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-Tetrafluoro-3-(trifluoromethyl)-1H-indazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield partially or fully hydrogenated derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the indazole core.

Common Reagents and Conditions

Common reagents used in these reactions include superacids (e.g., TfOH, SbF5), carbon monoxide, and oleum. Reaction conditions such as temperature, pressure, and solvent choice play a critical role in determining the reaction outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the reaction with oleum can yield tetrafluorophthalides and hydroxyphthalides .

Scientific Research Applications

4,5,6,7-Tetrafluoro-3-(trifluoromethyl)-1H-indazole has several scientific research applications:

Mechanism of Action

The mechanism by which 4,5,6,7-Tetrafluoro-3-(trifluoromethyl)-1H-indazole exerts its effects involves interactions with molecular targets and pathways. The presence of multiple fluorine atoms enhances its ability to form strong hydrogen bonds and interact with various biological molecules. This can lead to alterations in molecular conformation and activity, making it a potent compound in various applications .

Comparison with Similar Compounds

Similar Compounds

  • 4,5,6,7-Tetrafluoro-3-(trifluoromethyl)phthalide
  • Perfluoro-3-hydroxy-3-methylphthalide
  • Perfluoro-2-hydroxy-2-methylbenzocyclobutenone

Uniqueness

4,5,6,7-Tetrafluoro-3-(trifluoromethyl)-1H-indazole is unique due to its specific arrangement of fluorine atoms and the trifluoromethyl group, which confer distinct chemical and physical properties. These properties make it particularly valuable in applications requiring high stability and reactivity .

Properties

Molecular Formula

C8HF7N2

Molecular Weight

258.10 g/mol

IUPAC Name

4,5,6,7-tetrafluoro-3-(trifluoromethyl)-2H-indazole

InChI

InChI=1S/C8HF7N2/c9-2-1-6(5(12)4(11)3(2)10)16-17-7(1)8(13,14)15/h(H,16,17)

InChI Key

NNMZRNJTHCMELD-UHFFFAOYSA-N

Canonical SMILES

C12=C(NN=C1C(=C(C(=C2F)F)F)F)C(F)(F)F

Origin of Product

United States

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